molecular formula C20H26N3O19P2-3 B1261415 UDP-GlcNAc-pyruvate enol ether

UDP-GlcNAc-pyruvate enol ether

Cat. No. B1261415
M. Wt: 674.4 g/mol
InChI Key: BEGZZYPUNCJHKP-DBYWSUQTSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-3-O-(1-carboxylatovinyl)-alpha-D-glucosamine(3-) is a UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-) in which the anomeric centre of the glucosamine fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine.

Scientific Research Applications

Enzymatic Activity and Mechanism

  • Enzyme Mechanisms and Biochemical Reactions : UDP-N-acetylenolpyruvylglucosamine reductase (MurB) reduces enolbutyryl-UDP-GlcNAc, a C4 analog of the physiological C3 enolpyruvyl substrate, to UDP-methyl-N-acetylmuramic acid in Escherichia coli, with significant implications in peptidoglycan biosynthesis. The study of this enzyme's mechanism provides insights into bacterial cell wall formation processes (Lees, Benson, Hogle, & Walsh, 1996).
  • Structural Analysis of Biosynthetic Enzymes : The enzyme UDP-N-acetylglucosamine (UDP-GlcNAc) enolpyruvyltransferase (MurA) undergoes significant conformational changes upon binding its substrates. This understanding aids in the study of antibiotic resistance mechanisms and substrate-enzyme interactions in bacterial cell wall biosynthesis (Schönbrunn, Svergun, Amrhein, & Koch, 1998).

Crystal Structures and Catalysis

  • Understanding Enzyme Catalysis : Crystal structures of Uridine-diphospho-N-acetylglucosamine Pyrophosphorylase from Candida albicans reveal key aspects of the catalytic mechanism and enzyme structure, essential for understanding bacterial and fungal cell wall biosynthesis (Maruyama et al., 2007).

Methodological Advances

  • Enzyme Activity Assays : A modified coupled enzyme method was developed for determining the activity of O-linked GlcNAc transferase (OGT). This is pivotal for quantitative analysis of OGT, a key player in glycosylation processes (Zhang, Ren, Li, Ma, & Wang, 2009).

Metabolic and Cellular Functions

  • Biosynthesis and Metabolic Regulation : Studies on the biosynthesis of UDP-N-acetylmuramic acid have highlighted the specificity and optimal conditions for enzyme reactions that are foundational in bacterial cell wall synthesis (Gunetileke & Anwar, 1968).
  • Cellular Roles and Regulation : The production of UDP-GlcNAc in Lactobacillus casei involves multiple regulation points on its biosynthetic pathway. This has implications in bacterial cell metabolism and potential applications in metabolic engineering (Rodríguez-Díaz, Rubio‐del‐Campo, & Yebra, 2012).

Error Analysis and Assay Development

  • Assay Accuracy and Reliability : Critical sources of error in colorimetric assay for UDP-N-acetylglucosamine pyrophosphorylase (UAP) were identified, contributing to more accurate and reliable measurements of UAP activity, vital for studying its role in polymerization processes (Mok & Edwards, 2005).

properties

Product Name

UDP-GlcNAc-pyruvate enol ether

Molecular Formula

C20H26N3O19P2-3

Molecular Weight

674.4 g/mol

IUPAC Name

2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoate

InChI

InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1

InChI Key

BEGZZYPUNCJHKP-DBYWSUQTSA-K

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-GlcNAc-pyruvate enol ether
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UDP-GlcNAc-pyruvate enol ether
Reactant of Route 3
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 4
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 5
UDP-GlcNAc-pyruvate enol ether
Reactant of Route 6
UDP-GlcNAc-pyruvate enol ether

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